NVP-CGM097 belongs to a class of compounds called MDM2 inhibitors. MDM2 is a naturally occurring protein in the body that regulates the p53 protein, a tumor suppressor. NVP-CGM097 binds to MDM2, preventing it from interacting with p53. This allows p53 to function normally, which can suppress the growth of cancer cells [1].
Here's a research article exploring NVP-CGM097's role as an MDM2 inhibitor: A study on NVP-CGM097 as an MDM2 inhibitor:
One of the challenges in cancer treatment is drug resistance. Cancer cells can develop mechanisms to pump out drugs before they take effect. Research suggests that NVP-CGM097 may help overcome this resistance. It appears to inhibit a protein called ABCB1, which is involved in pumping drugs out of cells [2].
Here's a research article investigating NVP-CGM097's ability to overcome drug resistance: NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance:
NVP-CGM097 is a potent and selective inhibitor of the mouse double minute 2 homolog protein, commonly referred to as MDM2. This compound is a dihydroisoquinolinone derivative designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, which is often overexpressed in various tumors. By inhibiting MDM2, NVP-CGM097 aims to restore p53 function, thereby promoting apoptosis in cancer cells that harbor wild-type p53. The compound has shown promising results in preclinical studies and is currently undergoing phase 1 clinical trials for its efficacy in treating tumors with intact p53 pathways .
NVP-CGM097 functions primarily through competitive inhibition of the MDM2-p53 interaction. The binding of NVP-CGM097 to MDM2 stabilizes p53, preventing its degradation and leading to increased levels of p53 and its downstream targets, such as p21. This mechanism induces cell cycle arrest and apoptosis in cancer cells . The compound has also been shown to interact with ATP-binding cassette transporters, particularly ABCB1, where it can either activate or inhibit ATPase activity depending on the concentration used .
Biologically, NVP-CGM097 has demonstrated significant antitumor activity across various cancer cell lines. In vitro studies have shown that it can induce a dose-dependent increase in p53 and p21 expression while decreasing phosphorylated retinoblastoma protein levels in neuroendocrine tumor cells . Additionally, NVP-CGM097 has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents by reversing multidrug resistance mechanisms mediated by ABCB1 .
The synthesis of NVP-CGM097 involves several key steps, utilizing advanced organic chemistry techniques. A notable approach includes the reaction of Grignard or organolithium reagents with appropriate ethyl esters under controlled conditions to form the desired dihydroisoquinolinone structure. This method allows for the precise construction of the compound's framework while ensuring high yields and purity . Detailed synthetic routes are documented in specialized chemical literature, emphasizing the importance of optimizing reaction conditions for efficiency.
NVP-CGM097 is primarily being explored for its applications in oncology as an MDM2 inhibitor. Its ability to restore p53 function makes it a candidate for treating various cancers that exhibit p53 mutations or deletions. Additionally, it holds potential for use in combination therapies to enhance the efficacy of existing chemotherapeutic regimens by overcoming drug resistance mechanisms in cancer cells .
Interaction studies have highlighted NVP-CGM097's ability to modulate drug efflux mechanisms through its action on ABCB1 transporters. At low concentrations, it activates ABCB1 ATPase activity, while at higher concentrations, it inhibits this activity, leading to increased accumulation of chemotherapeutic drugs within resistant cancer cells . These findings suggest that NVP-CGM097 may be used effectively alongside traditional chemotherapy agents to improve therapeutic outcomes.
Several compounds share structural similarities or mechanisms of action with NVP-CGM097. Below is a comparison highlighting their unique aspects:
Compound Name | Mechanism of Action | Key Features |
---|---|---|
Nutlin-3 | MDM2 inhibitor | First-in-class; promotes p53 stabilization |
RG7112 | MDM2 antagonist | Designed for systemic administration; clinical trials ongoing |
MI-77301 | MDM2 inhibitor | Selective for MDM2; potential use in hematological malignancies |
JNJ-26854165 | Dual MDM2/MDMX inhibitor | Targets both MDM2 and MDMX; broader spectrum of action |
DS-3032 | Selective MDM2 inhibitor | Focused on solid tumors; enhances p53 activity |
NVP-CGM097 stands out due to its selective binding affinity for MDM2 and its ability to enhance the efficacy of other anticancer agents through modulation of drug resistance mechanisms .
NVP-CGM097 (C$${38}$$H$${47}$$ClN$${4}$$O$${4}$$) is a dihydroisoquinolinone derivative with a molecular weight of 659.3 g/mol. X-ray crystallography reveals its binding mode to the human homolog of double minute 2 (HDM2) protein, occupying three critical pockets: Leu-26, Trp-23, and Phe-19. The (S)-configuration at the C1 stereocenter ensures optimal alignment of the 4-chlorophenyl group within the Trp-23 pocket, while the isopropoxy and methoxy substituents at C6 and C7 occupy the Leu-26 pocket. The dihydroisoquinolinone scaffold adopts a rigid conformation stabilized by intramolecular hydrogen bonds, including a water-mediated interaction between the C3 carbonyl and Phe-55 of HDM2.
Table 1: Key Crystallographic Parameters of NVP-CGM097-HDM2 Complex
Parameter | Value |
---|---|
Resolution | 2.1 Å |
Binding Affinity (IC$$_{50}$$) | 1.7 nM (HDM2) |
Critical Interactions | H-bonds: Gln-24, Tyr-100; Hydrophobic: Leu-54, Met-62 |
SAR studies focused on enhancing potency and selectivity by modifying three regions:
Figure 1: SAR Evolution of Key Substituents
The synthesis of NVP-CGM097 employs a convergent strategy comprising two main fragments:
Critical Reactions:
Table 2: Key Intermediates and Yields
Intermediate | Structure Class | Yield (%) | Purity (%) |
---|---|---|---|
23 | Chiral dihydroisoquinolinone | 85 | 98 |
29 | Iodo-aniline derivative | 72 | 95 |
Scale-up faced three major hurdles:
Process Innovations:
Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven represents a highly potent and selective inhibitor of the Human Double Minute Two protein, designed to disrupt the critical protein-protein interaction between Human Double Minute Two and the tumor suppressor protein p53 [1] [8]. The compound binds to the p53-binding domain of Human Double Minute Two, effectively preventing the Human Double Minute Two-mediated degradation of p53 and restoring p53 tumor suppressor function in cancer cells [1] [2].
The molecular mechanism of action involves the compound occupying the hydrophobic binding cleft of Human Double Minute Two that normally accommodates three critical amino acid residues from p53: phenylalanine-19, tryptophan-23, and leucine-26 [8] [13]. Upon binding, Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven induces conformational changes in Human Double Minute Two that stabilize the protein and prevent its interaction with p53 [8].
Comprehensive thermodynamic characterization of Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven binding to human Human Double Minute Two has been conducted using isothermal titration calorimetry and complementary biophysical methods [8]. The compound demonstrates exceptionally high binding affinity with a dissociation constant of 2.3 nanomolar, representing a 1:1 stoichiometric interaction [8].
Parameter | Value | Method | Reference |
---|---|---|---|
Dissociation Constant (Kd) | 2.3 nM | Isothermal Titration Calorimetry | [8] |
Gibbs Free Energy (ΔG) | -11.8 kcal/mol | Isothermal Titration Calorimetry-derived calculation | [8] |
Enthalpy (ΔH) | -7.7 kcal/mol | Isothermal Titration Calorimetry | [8] |
Entropy Contribution (-TΔS) | -4.1 kcal/mol | Isothermal Titration Calorimetry-derived calculation | [8] |
Thermal Stabilization (ΔTm) | 25°C | Differential Scanning Fluorimetry | [8] |
Stoichiometry | 1:1 | Isothermal Titration Calorimetry | [8] |
The thermodynamic signature reveals that both enthalpy and entropy contributions are favorable for binding, with negative values for both delta-H and negative-T-delta-S components [8]. This thermodynamic profile correlates with favorable van der Waals interactions between the compound and Human Double Minute Two, without inducing significant protein rigidification [8]. The substantial thermal stabilization of 25 degrees Celsius observed in differential scanning fluorimetry experiments confirms the high-affinity binding and correlates well with the nanomolar dissociation constant [8].
High-resolution X-ray crystallographic studies have provided detailed structural insights into the binding mode of Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven with human Human Double Minute Two [8] [13] [15]. The crystal structure, solved at 1.80 Angstrom resolution and deposited in the Protein Data Bank under accession code 4ZYF, reveals the precise molecular interactions governing the high-affinity binding [15] [16].
The dihydroisoquinolinone core of Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven occupies the central region of the Human Double Minute Two binding site and provides optimal exit vectors to access the three critical binding pockets corresponding to the p53 residues leucine-26, tryptophan-23, and phenylalanine-19 [8] [16]. The isopropyl ether at position C7 and the methyl ether at position C6 effectively fill the leucine-26 pocket, with the ether oxygen atoms forming water-mediated hydrogen bond interactions with the hydroxyl group of tyrosine-100 and the carbonyl oxygen of glutamine-24 [8] [16].
The para-chlorophenyl group at position C1 extends deep into the tryptophan-23 binding cavity, establishing extensive hydrophobic contacts [8] [16]. The carbonyl function at position C3 of the dihydroisoquinolinone scaffold engages in a crucial water-mediated hydrogen bond interaction with the carbonyl oxygen of phenylalanine-55, contributing significantly to the overall binding affinity [8] [16]. This interaction also induces a conformational constraint to the N-aryl side chain, providing the optimal torsion angle for efficient occupation of the phenylalanine-19 binding region [8] [16].
A notable structural feature observed in the crystal structure is the movement of phenylalanine-55, which swings upward to close the front of the binding pocket and displays a face-to-edge interaction with the dihydroisoquinolinone core [8] [16]. This conformational change is specific to this scaffold and contributes to the unique binding characteristics of the compound [8] [16]. The trans-cyclohexyl moiety occupies the central part of the phenylalanine-19 binding region, while the N-methyl piperazinone motif binds toward the exit of the phenylalanine-19 cavity in a water-rich region, nestling between the protein walls and contributing significantly to the binding potency [8] [16].
Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven exhibits remarkable species-dependent binding selectivity, demonstrating preferential activity against human Human Double Minute Two compared to orthologous proteins from other mammalian species [8] [19] [20]. Comparative binding studies across multiple species have revealed significant variations in inhibitory potency, with human Human Double Minute Two showing the highest sensitivity to the compound [8] [19].
Species | IC50 (nM) | Fold Selectivity vs Human | Ki (nM) | Reference |
---|---|---|---|---|
Human Human Double Minute Two | 1.7 ± 0.1 | 1 | 1.3 | [2] [8] |
Dog Human Double Minute Two | ~27.2 | 16 | 20.5 | [2] [8] |
Mouse Human Double Minute Two | ~86.7 | 51 | 65.9 | [2] [8] |
Rat Human Double Minute Two | ~62.9 | 37 | 47.4 | [2] [8] |
The compound demonstrates 16-fold higher potency against human Human Double Minute Two compared to the canine ortholog, and even greater selectivity against rodent proteins, with 51-fold and 37-fold reduced activity against mouse and rat Human Double Minute Two proteins, respectively [8] [19]. This species-specific binding pattern has been confirmed through cellular assays, where Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven treatment resulted in induction of p53 target gene expression including p21, PUMA, and Human Double Minute Two only in human cell lines, but not in dog, mouse, or rat cell lines [19].
The molecular basis for this species selectivity likely stems from subtle sequence differences in the p53-binding domain of Human Double Minute Two across species, which affect the precise geometry and chemical environment of the binding site [8] [19]. These differences highlight the importance of human-specific optimization in the development of Human Double Minute Two inhibitors and provide insights into the evolutionary conservation of protein-protein interaction interfaces [19].
Extensive selectivity profiling has demonstrated that Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven exhibits exceptional selectivity for Human Double Minute Two over the closely related Mouse Double Minute X protein, also known as Human Double Minute Four [8] [23]. The compound shows greater than 1176-fold selectivity for the p53-Human Double Minute Two interaction compared to the p53-Mouse Double Minute X interaction, with an IC50 of 2000 ± 300 nanomolar against Mouse Double Minute X [8].
Target Protein | IC50/Ki (nM) | Selectivity Factor | Assay Method |
---|---|---|---|
Human Human Double Minute Two | 1.7 ± 0.1 | Reference | Time-Resolved Fluorescence Resonance Energy Transfer |
Human Mouse Double Minute X | 2000 ± 300 | 1176-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
p53-Human Double Minute Two interaction | 1.7 ± 0.1 | Reference | Time-Resolved Fluorescence Resonance Energy Transfer |
p53-Mouse Double Minute X interaction | >2000 | >1176-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
Ras-Raf interaction | 4500 | 2647-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
B-cell lymphoma 2-BCL2 Associated X interaction | >50000 | >29412-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
B-cell lymphoma 2-BCL2 Associated Death promoter interaction | >50000 | >29412-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
Myeloid cell leukemia 1-BCL2 Associated X interaction | >50000 | >29412-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
Myeloid cell leukemia 1-Phorbol-12-myristate-13-acetate-induced protein 1 interaction | >50000 | >29412-fold less potent | Time-Resolved Fluorescence Resonance Energy Transfer |
The remarkable selectivity extends beyond the Human Double Minute protein family to encompass other important protein-protein interactions involved in apoptosis regulation [8]. Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven shows no significant activity against multiple B-cell lymphoma 2 family protein interactions, including B-cell lymphoma 2-BCL2 Associated X, B-cell lymphoma 2-BCL2 Associated Death promoter, Myeloid cell leukemia 1-BCL2 Associated X, and Myeloid cell leukemia 1-Phorbol-12-myristate-13-acetate-induced protein 1 interactions, with IC50 values exceeding 50000 nanomolar [8].
The compound also demonstrates substantial selectivity against the Ras-Raf protein-protein interaction, with an IC50 of 4500 nanomolar representing approximately 2647-fold reduced potency compared to Human Double Minute Two binding [8]. This comprehensive selectivity profile indicates that Novartis-Compound-Gamma-Methyl-Zero-Nine-Seven functions as a highly specific inhibitor of the p53-Human Double Minute Two interaction without significant off-target effects on related protein-protein interactions [8].